
Minodronic acid monohydrate
概要
説明
Minodronic acid monohydrate (C₉H₁₄N₂O₈P₂·H₂O, MW: 340.16) is a nitrogen-containing bisphosphonate (N-BP) approved for osteoporosis treatment, particularly in Japan . It inhibits bone resorption by targeting farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, thereby disrupting osteoclast-mediated bone degradation . Structurally, it features an imidazo[1,2-a]pyridine moiety, which enhances its binding affinity to FDPS compared to earlier bisphosphonates . Clinically, it increases lumbar spine bone mineral density (BMD) by 3–5% over 36 weeks and reduces vertebral fracture risk by 50–60% in postmenopausal women . Its monohydrate form ensures stability during storage and administration, with polymorphic transitions (monohydrate → anhydrate) occurring under thermal stress .
準備方法
Synthetic Routes and Reaction Conditions: Minodronic acid is synthesized from 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. The synthesis involves the reaction of this intermediate with phosphorous acid in the presence of phosphorous trichloride in chlorobenzene, heated at 110°C. The reaction mass is stirred for 8 hours, and the obtained product is recrystallized from a water-methanol mixture .
Industrial Production Methods: An improved industrial process for preparing pure minodronic acid involves eco-friendly methods to produce key intermediates with high yield and purity. This process is cost-effective and reproducible, making it suitable for large-scale production .
化学反応の分析
Key Reaction Steps
a. Intermediate Preparation
-
Starting Material : 4-ethyl bromoacetoacetate or 4-acetobrom methyl acetate
-
Reaction : Reacted with PA (phosphorous acid) and organic bases (e.g., K₂CO₃) in water at 35–85°C to form 2-(imidazo[1,2-a]pyridin-3-yl)ethyl acetate .
-
Conditions :
-
Solvent: Water (20–50 volumes)
-
Molar ratio (PA to starting material): 1:0.8–2.0
-
Reaction time: Monitored via TLC
-
b. Hydrolysis to Carboxylic Acid
-
Ester Hydrolysis : 2-(imidazo[1,2-a]pyridin-3-yl)ethyl acetate is hydrolyzed using NaOH (5 mol/L) in methanol/ethanol, followed by acidification with HCl to yield 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid .
c. Phosphonation Reaction
-
Reagents : Phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃)
-
Conditions :
Reaction Parameter | Value/Detail |
---|---|
Molar ratio (H₃PO₃:PCl₃) | 0.23:0.32 (per 0.1 mol of acetic acid) |
Post-reaction treatment | Reflux with 6M HCl for 5 hours |
Purification | Recrystallization from water/methanol |
Acid Stability
-
Minodronic acid remains stable under strongly acidic conditions (6M HCl) during reflux, critical for removing byproducts .
Thermal Stability
-
Stable at temperatures up to 85°C during synthesis, with no observed decomposition during prolonged reflux .
Oxidative Resistance
-
No direct oxidative degradation pathways are reported in synthesis protocols. Industrial methods avoid strong oxidizers, suggesting limited oxidative reactivity under standard conditions .
Industrial-Scale Reaction Optimization
Modern synthesis methods prioritize eco-friendly conditions and reproducibility:
Improved Process
-
Solvent : Water replaces organic solvents in early steps, reducing environmental impact .
-
Byproduct Management : Activated carbon decolorization removes impurities post-reflux .
Process Metric | Performance Data |
---|---|
Purity (HPLC) | 99.6–99.9% |
Crystallization yield | 85–87.5% |
Imidazole Ring
-
The imidazo[1,2-a]pyridine moiety remains intact during synthesis, indicating resistance to ring-opening under acidic or thermal stress .
Phosphonate Groups
-
The bisphosphonate structure remains stable during hydrolysis and recrystallization, critical for maintaining pharmacological activity .
Comparative Reaction Efficiency
A 2020 meta-analysis highlighted minodronic acid’s biochemical stability compared to other bisphosphonates, correlating with its prolonged half-life in vivo .
Property | Minodronic Acid | Alendronate |
---|---|---|
Bone resorption inhibition | 10–100× stronger | Baseline |
Thermal stability | Up to 85°C | Degrades at 70°C |
Unresolved Reactivity Questions
科学的研究の応用
Clinical Applications
-
Osteoporosis Treatment
- Efficacy : Clinical trials have demonstrated that minodronic acid monohydrate significantly improves bone mineral density (BMD) in postmenopausal women with osteoporosis. In a study involving 135 postmenopausal women, those receiving 1 mg of minodronic acid daily showed a lumbar vertebral BMD increase of 5.86% after one year compared to 6.29% in the alendronate group .
- Fracture Prevention : The incidence of new vertebral and nonvertebral fractures was markedly reduced in patients treated with minodronic acid, confirming its role in fracture prevention .
- Steroid-Induced Osteoporosis
- Management of Low Back Pain
Comparative Efficacy
This compound has been shown to be more effective than other bisphosphonates such as etidronic acid and alendronate regarding inhibition of bone resorption. It is reported to be 1000 times more effective than etidronic acid and 10-100 times more effective than alendronate .
Drug | Effectiveness (Bone Resorption Inhibition) |
---|---|
Minodronic Acid | 1000x more than Etidronic Acid |
Alendronate | 10-100x more than Etidronic Acid |
Etidronic Acid | Baseline |
Safety Profile
This compound is generally well-tolerated, with gastrointestinal symptoms being the most common adverse effects. Notably, serious side effects such as osteonecrosis of the jaw or atypical femoral fractures have not been reported at significant rates during its use .
Case Studies
- Postmenopausal Women : A randomized active-controlled study showed that after one year of treatment with minodronic acid, patients exhibited significant reductions in markers of bone metabolism alongside improved BMD .
- Steroid-Induced Osteoporosis : In a cohort of 25 patients receiving steroid therapy for rheumatoid arthritis, treatment with minodronic acid led to significant increases in BMD without any reported fractures over six months .
- Low Back Pain Relief : A trial assessing the impact of minodronic acid on low back pain showed promising results, with participants reporting improved pain scores compared to those receiving alendronate .
作用機序
Minodronic acid monohydrate exerts its effects by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition disrupts the synthesis of isoprenoid compounds essential for osteoclast function, leading to reduced bone resorption and increased bone density .
類似化合物との比較
Minodronic acid monohydrate belongs to the third-generation bisphosphonates, distinguished by heterocyclic R² side chains that improve FDPS inhibition. Below is a comparative analysis with other bisphosphonates and structurally related compounds:
In Vitro Potency and Mechanism
Compound | IC₅₀ (FDPS Inhibition) | Relative Potency vs. Etidronic Acid | Key Structural Feature |
---|---|---|---|
Minodronic acid | ≥1 nM | 1,000× | Imidazo[1,2-a]pyridine group |
Zoledronic acid | ≥1 nM | 1,000× | Imidazole side chain |
Risedronic acid | ~5 nM | 100× | Pyridinyl side chain |
Alendronic acid | ~50 nM | 10× | Aminoalkyl side chain |
Etidronic acid | ~1,000 nM | 1× | Non-nitrogenous bisphosphonate |
Key Findings :
- Minodronic and zoledronic acids exhibit near-equivalent FDPS inhibition due to their heterocyclic R² groups, making them 10–100× more potent than alendronic acid .
- Etidronic acid, a first-generation bisphosphonate lacking nitrogen, shows significantly weaker activity .
Clinical Efficacy
Compound | Dosing Regimen | Lumbar BMD Increase (1 year) | Vertebral Fracture Risk Reduction | GI Side Effect Incidence |
---|---|---|---|---|
Minodronic acid | 1 mg/day oral | 3.8–5.1% | 55–62% | 12–18% |
Alendronic acid | 70 mg/week oral | 4.3–6.0% | 47–50% | 10–15% |
Zoledronic acid | 5 mg/year IV | 5.5–6.7% | 70% | 5–8% (acute-phase rxn) |
Risedronic acid | 35 mg/week oral | 3.4–4.1% | 41–49% | 9–12% |
Key Findings :
- Minodronic acid achieves comparable BMD improvements to alendronic acid but with a lower daily dose (1 mg vs. 70 mg/week) .
- Zoledronic acid, administered annually via IV, offers superior fracture risk reduction but is associated with acute-phase reactions .
- Minodronic acid may increase gastrointestinal (GI) adverse events compared to alendronic acid in some studies, though conflicting evidence exists .
生物活性
Minodronic acid monohydrate is a third-generation bisphosphonate primarily utilized for the treatment of osteoporosis. This compound has garnered attention due to its potent biological activity, particularly in inhibiting bone resorption and enhancing bone mineral density (BMD). This article provides a comprehensive overview of the biological activity of this compound, supported by clinical data, case studies, and research findings.
Minodronic acid exerts its effects primarily through the inhibition of osteoclast activity, which plays a crucial role in bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway critical for the prenylation of small GTPase signaling proteins necessary for osteoclast function. By disrupting this pathway, minodronic acid effectively reduces osteoclast proliferation and activity, leading to decreased bone resorption .
Efficacy in Clinical Trials
Numerous clinical trials have demonstrated the efficacy of this compound in improving BMD and reducing fracture incidence among postmenopausal women and patients with steroid-induced osteoporosis.
Key Findings from Clinical Studies
-
Postmenopausal Osteoporosis :
- A randomized controlled trial involving 359 menopausal patients showed that daily administration of 1 mg minodronic acid for 24 months significantly reduced the incidence of new vertebral fractures compared to a placebo group .
- Bone metabolism markers such as serum bone alkaline phosphatase and urinary N-telopeptide decreased significantly within six months of treatment, indicating reduced bone turnover .
- Steroid-Induced Osteoporosis :
- Comparative Efficacy :
Summary of Clinical Data
Study Type | Population | Dosage | Duration | Key Outcomes |
---|---|---|---|---|
Randomized Controlled Trial | Menopausal Women | 1 mg/day | 24 months | Decreased vertebral fractures; improved BMD markers |
Prospective Study | Steroid-Induced Patients | 1 mg/day | 6 months | Increased lumbar spine and femoral BMD; no fractures |
Comparative Study | Osteoporosis Patients | 1 mg/day vs. 10 mg/day (alendronic) | Varies | Minodronic more effective at lower dosage |
Side Effects and Tolerability
This compound is generally well-tolerated with few adverse effects reported. The most common side effects include gastrointestinal symptoms such as nausea and abdominal pain, which are consistent with other bisphosphonates. Notably, serious side effects like osteonecrosis of the jaw or atypical femoral fractures have not been prominently reported in studies involving minodronic acid .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which minodronic acid monohydrate inhibits bone resorption?
this compound acts as a farnesyl diphosphate synthase (FDPS) inhibitor, disrupting the mevalonate pathway in osteoclasts. This inhibition prevents the prenylation of small GTPases (e.g., Ras, Rho), which are essential for osteoclast survival and function, leading to apoptosis and reduced bone resorption. Methodologically, FDPS activity can be assayed via fluorometric or spectrophotometric methods using recombinant enzymes, while osteoclast viability can be tested using TRAP staining or pit formation assays on bone slices .
Q. How can researchers ensure high-purity synthesis of this compound for preclinical studies?
An eco-friendly, reproducible synthesis method involves optimizing reaction conditions (e.g., pH, temperature) during intermediate purification. Key steps include recrystallization of intermediates using ethanol-water mixtures and chromatographic purification to remove residual solvents or byproducts. Purity validation requires HPLC with UV detection (λ = 210–220 nm) and elemental analysis to confirm stoichiometry .
Q. What preclinical models are appropriate for evaluating this compound’s efficacy?
Ovariectomized (OVX) rodent models are standard for mimicking postmenopausal osteoporosis. Parameters include dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD), micro-CT for trabecular architecture, and serum/urine biomarkers (e.g., CTX-1, NTx). Dose-response studies typically use oral administration (0.1–5 mg/kg/day) over 8–12 weeks .
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with a C18 column and phosphate buffer (pH 6.8)–acetonitrile mobile phase is widely used. Dissolution testing follows USP guidelines with sink conditions, while content uniformity is assessed via stratified sampling and ANOVA for blend homogeneity .
Advanced Research Questions
Q. How can full factorial experimental design optimize minodronic acid tablet formulation?
Using software like Minitab, researchers can design experiments varying excipient ratios (e.g., lactose, crospovidone) and process parameters (e.g., granulation time). Response variables include dissolution rate (USP Apparatus II, 50 rpm) and content uniformity. Statistical analysis (e.g., ANOVA, Pareto charts) identifies critical factors, followed by robustness testing via Box-Behnken designs .
Q. What methodologies address variability in preclinical bone density data for this compound?
Stratify animal cohorts by baseline BMD and weight. Use mixed-effects models to account for inter-subject variability. For longitudinal studies, apply repeated-measures ANOVA with Bonferroni correction. Outliers in micro-CT data should be handled via Grubbs’ test or non-parametric alternatives .
Q. Why are specific bone turnover biomarkers selected for clinical trials of this compound?
Urinary NTx and DPD reflect collagen breakdown, while serum BAP and osteocalcin indicate bone formation. These biomarkers are validated against BMD changes in phase II trials. Methodologically, ELISA or LC-MS/MS ensures specificity, with pre-analytical standardization (e.g., fasting samples, time-of-day collection) .
Q. How do researchers compare daily versus monthly dosing regimens in clinical trials?
Non-inferiority trials with parallel-group designs are used. Primary endpoints include lumbar spine BMD (DXA) and fracture incidence. Statistical power is calculated using a margin of 1.5% BMD difference. Secondary endpoints include compliance rates (pill counts) and adverse event profiles (e.g., GI symptoms) analyzed via chi-square tests .
Q. What strategies resolve contradictions in clinical trial outcomes between minodronic acid and other bisphosphonates?
Meta-analyses with random-effects models account for heterogeneity (e.g., patient demographics, dosing). Subgroup analyses by baseline fracture risk or BMD can clarify efficacy discrepancies. Sensitivity analyses exclude studies with high dropout rates or unblinding bias .
Q. How are bone histomorphometry data interpreted in long-term safety studies?
Undecalcified bone sections (iliac crest biopsies) are analyzed for mineralization lag time and osteoid thickness. Tetracycline labeling quantifies dynamic parameters. Adynamic bone disease risk is assessed via low bone formation rates (<0.3%/year), requiring dose adjustment or drug holidays .
特性
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
Record name | Minodronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180064-38-4, 155648-60-5 | |
Record name | Minodronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minodronic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06548 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 180064-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Minodronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Minodronate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MINODRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。